2-(Cyclooct-2-en-1-yl)-2-methylpropanal
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Overview
Description
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is an organic compound characterized by a cyclooctene ring attached to a methylpropanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal typically involves the reaction of cyclooctene with a suitable aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where cyclooctene is first converted to a Grignard intermediate, which then reacts with an aldehyde to form the desired product. The reaction conditions often include an inert atmosphere, low temperatures, and the use of solvents like diethyl ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclooct-2-en-1-yl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyclooctene ring can undergo substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 2-(Cyclooct-2-en-1-yl)-2-methylpropanoic acid.
Reduction: 2-(Cyclooct-2-en-1-yl)-2-methylpropanol.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
2-(Cyclooct-2-en-1-yl)-2-methylpropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclooct-2-en-1-yl)-2-methylpropanal involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopent-2-en-1-yl)aniline: A similar compound with a cyclopentene ring instead of a cyclooctene ring.
2-(Cyclohex-2-en-1-yl)aniline: Another related compound with a cyclohexene ring.
Uniqueness
2-(Cyclooct-2-en-1-yl)-2-methylpropanal is unique due to its larger cyclooctene ring, which imparts different steric and electronic properties compared to its smaller-ring analogs
Properties
Molecular Formula |
C12H20O |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-[(2Z)-cyclooct-2-en-1-yl]-2-methylpropanal |
InChI |
InChI=1S/C12H20O/c1-12(2,10-13)11-8-6-4-3-5-7-9-11/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6- |
InChI Key |
VLZVGJSVQMOKBP-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)(C=O)C/1CCCCC/C=C1 |
Canonical SMILES |
CC(C)(C=O)C1CCCCCC=C1 |
Origin of Product |
United States |
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